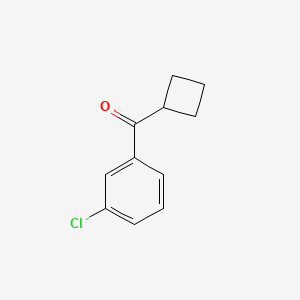

3-Chlorophenyl cyclobutyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

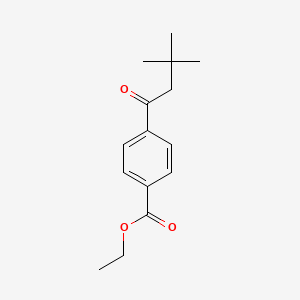

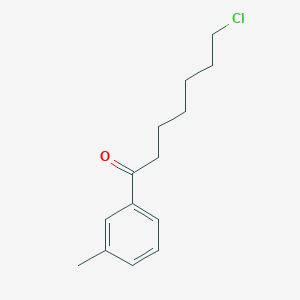

“3-Chlorophenyl cyclobutyl ketone” is a chemical compound with the molecular formula C11H11ClO . Its IUPAC name is 3-(3-chlorophenyl)-1-cyclobutyl-1-propanone . The average mass of this compound is 194.657 Da .

Molecular Structure Analysis

The molecular structure of “3-Chlorophenyl cyclobutyl ketone” consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The monoisotopic mass of this compound is 194.049850 Da .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Reaction Mechanisms

One of the primary research areas involves the synthesis of cyclobutyl ketones through acylation and cyclization reactions. For instance, the Friedel-Crafts acylation reaction has been employed for the synthesis of phenylmethanones and phenylethanones, demonstrating high yields and the feasibility of using less toxic catalysts like FeCl3, which also simplifies the purification process by eliminating the need for chromatographic purification (Mahdi et al., 2011). Additionally, the synthesis of 4-Chlorophenyl cyclopropyl ketone as an intermediate in insecticide production illustrates the adaptability of these compounds in generating functional materials with significant yields (Gao Xue-yan, 2011).

Material Science Applications

In material science, the thermochemical properties of cyclobutyl ketones and related structures have been explored. A study focused on the relative stability of ketene dimers and the methodology for estimating the thermochemical properties of high-weight ketene polymers, expanding the understanding of these compounds' stability and reactivity, which is crucial for materials development (Morales & Martínez, 2009).

Medicinal Chemistry and Biological Applications

Although the scope excludes direct drug-related applications, the synthetic methodologies involving 3-Chlorophenyl cyclobutyl ketone derivatives have implications in medicinal chemistry. For instance, the development of methods for the synthesis of complex molecules can lead to the discovery and manufacturing of new pharmaceuticals. A notable example is the development of an efficient protocol for the synthesis of ketamine, showcasing the utility of cyclobutyl ketone intermediates in producing clinically relevant compounds (Zekri et al., 2020).

Zukünftige Richtungen

The synthetic strategies of oxime derivatives participating in radical-type reactions have been rapidly developed in the last few decades . These strategies, which include the N–O bond cleavage of oxime esters leading to the formation of nitrogen-centered radicals, could potentially be applied to “3-Chlorophenyl cyclobutyl ketone” and similar compounds in the future .

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-cyclobutylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVINGNTSZVZHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642526 |

Source

|

| Record name | (3-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorophenyl cyclobutyl ketone | |

CAS RN |

898790-62-0 |

Source

|

| Record name | (3-Chlorophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1324649.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)